molecular formula C7H12O7 B11994089 O-Glycero-L-manno-heptonic-gamma-lactone

O-Glycero-L-manno-heptonic-gamma-lactone

Cat. No.: B11994089
M. Wt: 208.17 g/mol
InChI Key: VIVCRCODGMFTFY-AAILESKZSA-N
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Description

O-Glycero-L-manno-heptonic-gamma-lactone: is a chemical compound with the molecular formula C7H12O7 It is a lactone, which is a cyclic ester, and is derived from heptonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Glycero-L-manno-heptonic-gamma-lactone typically involves the oxidation of heptose sugars. One common method is the oxidation of L-mannose using specific oxidizing agents under controlled conditions to form the corresponding heptonic acid, which then cyclizes to form the lactone.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large-scale reactors, precise control of reaction conditions, and purification steps to ensure the desired product’s quality and yield.

Chemical Reactions Analysis

Types of Reactions: O-Glycero-L-manno-heptonic-gamma-lactone can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: The lactone ring can be opened and substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to open the lactone ring and introduce new functional groups.

Major Products Formed:

    Oxidation: Derivatives with additional oxygen-containing functional groups.

    Reduction: Corresponding alcohols.

    Substitution: Compounds with new functional groups replacing the lactone ring.

Scientific Research Applications

O-Glycero-L-manno-heptonic-gamma-lactone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of O-Glycero-L-manno-heptonic-gamma-lactone involves its interaction with specific molecular targets and pathways. The lactone ring can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

  • D-Glycero-L-manno-heptonic-gamma-lactone
  • D-Glycero-D-gulo-heptonic acid
  • D- (+)-Glucuronic acid gamma-lactone

Comparison: O-Glycero-L-manno-heptonic-gamma-lactone is unique due to its specific stereochemistry and the presence of the lactone ring. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H12O7

Molecular Weight

208.17 g/mol

IUPAC Name

3,4-dihydroxy-5-[(1S)-1,2,3-trihydroxypropyl]oxolan-2-one

InChI

InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2/t2?,3-,4?,5?,6?/m0/s1

InChI Key

VIVCRCODGMFTFY-AAILESKZSA-N

Isomeric SMILES

C(C([C@@H](C1C(C(C(=O)O1)O)O)O)O)O

Canonical SMILES

C(C(C(C1C(C(C(=O)O1)O)O)O)O)O

Origin of Product

United States

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